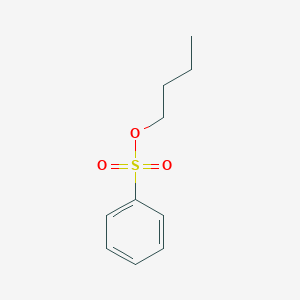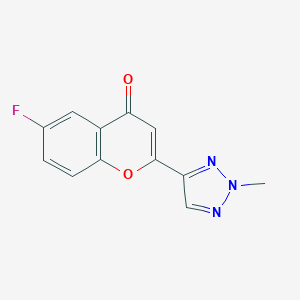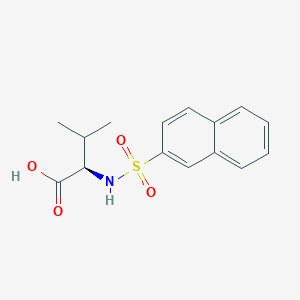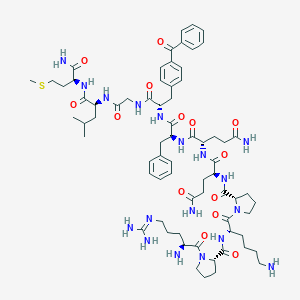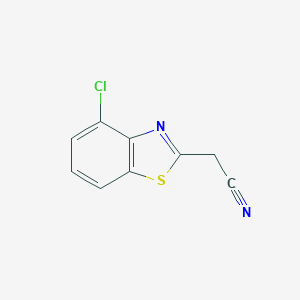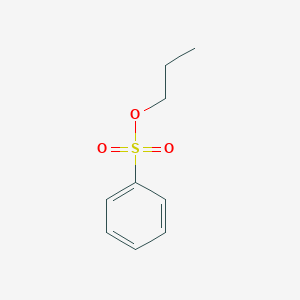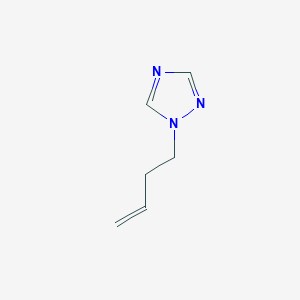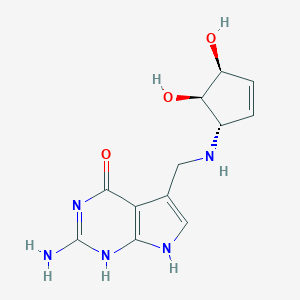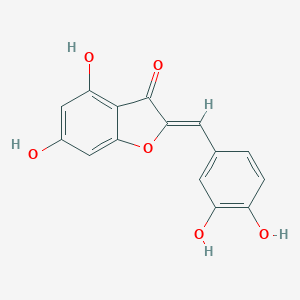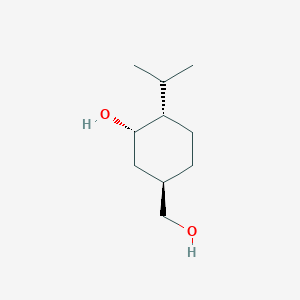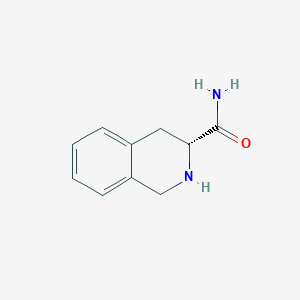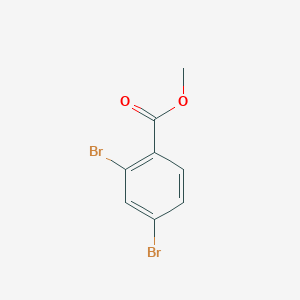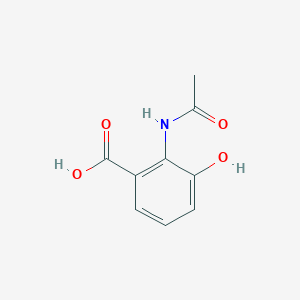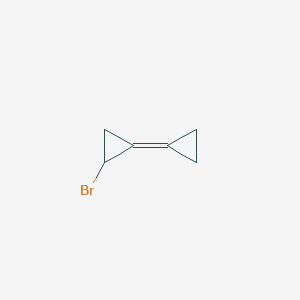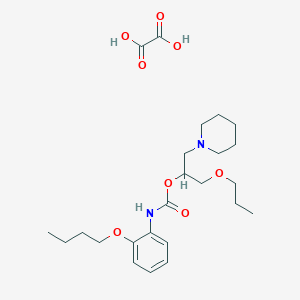
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied in the field of scientific research. This compound is known for its potential applications in various fields, including medicine, agriculture, and industry. In
Mecanismo De Acción
The exact mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are involved in the growth and proliferation of cancer cells and the nervous system.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has been shown to have various biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth and proliferation of cancer cells and to have neuroprotective effects. It has also been shown to have insecticidal and herbicidal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) in laboratory experiments is its potential use as a tool to study the mechanisms of cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for the study of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1). One potential direction is the development of new derivatives of this compound with improved efficacy and safety profiles. Another potential direction is the study of the potential use of this compound as an insecticide and herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of scientific research.
Conclusion:
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound with potential applications in various fields of scientific research. It has been extensively studied for its potential use in the treatment of cancer and neurodegenerative diseases, as well as its potential use as an insecticide and herbicide. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) can be synthesized by reacting 2-butoxyphenyl isocyanate with 1-(1-piperidinylmethyl)-2-propoxymethyl alcohol in the presence of ethanedioic acid. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an insecticide and herbicide.
Propiedades
Número CAS |
143503-35-9 |
|---|---|
Nombre del producto |
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) |
Fórmula molecular |
C24H38N2O8 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-16-27-21-12-8-7-11-20(21)23-22(25)28-19(18-26-15-4-2)17-24-13-9-6-10-14-24;3-1(4)2(5)6/h7-8,11-12,19H,3-6,9-10,13-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
Clave InChI |
VJGNSXPLERZNNF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Sinónimos |
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymet hyl ester, ethanedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



